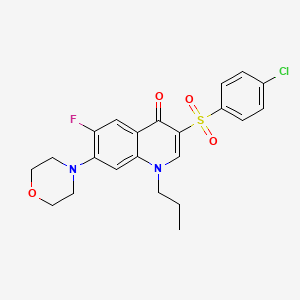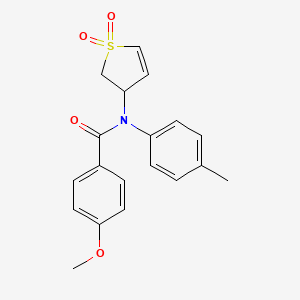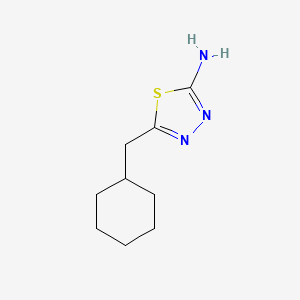
N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, coupled with a cyclohexyl group and an ethanediamide moiety. These structural features contribute to its distinct chemical behavior and potential utility in various applications.
Mechanism of Action
Target of Action
The primary target of the compound N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide is currently unknown
Biochemical Pathways
The biochemical pathways affected by N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide are currently unknown . Understanding the compound’s target and mode of action will provide insights into the biochemical pathways it affects and their downstream effects.
Result of Action
The molecular and cellular effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide’s action are currently unknown . These effects can be determined once the compound’s target, mode of action, and affected biochemical pathways are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.
Biochemical Analysis
Biochemical Properties
It is believed to interact with certain enzymes and proteins, potentially influencing their function
Cellular Effects
N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide has been observed to influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide can vary with different dosages. Threshold effects may be observed, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may be involved in certain metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide and its effects on activity or function are not well known. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including acylation, halogenation, and amination to introduce the desired functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar substituents on the phenyl ring but differs in its core structure.
Gefitinib: A well-known tyrosine kinase inhibitor with a similar phenyl ring substitution pattern.
Uniqueness
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-11-8-10(6-7-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUURIWUCNONHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


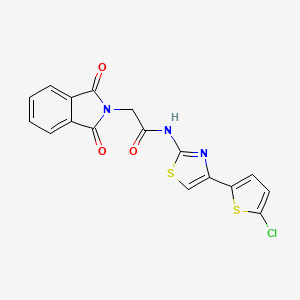
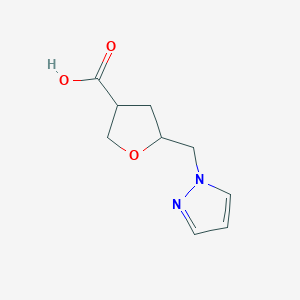

![1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B2570789.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2570792.png)
![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)
![3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)
